molecular formula C12H9ClF2N2 B2999675 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine CAS No. 306979-31-7

4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine

Cat. No.: B2999675
CAS No.: 306979-31-7
M. Wt: 254.66
InChI Key: GJHFFRDVBLZGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine is a pyrimidine derivative of significant interest in advanced chemical research and development. Its structure, featuring a chlorodifluoromethyl group, suggests potential as a key synthetic intermediate. This compound is valued for its applications in developing novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a class of agrochemicals crucial for crop protection . In medicinal chemistry, closely related pyrimidine structures are investigated as multi-target agents for complex neurodegenerative conditions like Alzheimer's disease, with studies showing they can ameliorate cognitive dysfunction and regulate estrogen receptor expression . Furthermore, pyrimidine derivatives have been identified as potent and selective inhibitors of ABC transporter proteins, such as ABCG2, which play a major role in multidrug resistance (MDR) in cancer cells; some derivatives demonstrate extraordinary potency as MDR reversers, making them valuable tools in oncology research . The chlorodifluoromethyl moiety is a critical functional group that can be selectively transformed via catalytic hydrogenation, enabling efficient synthesis of advanced intermediates under continuous-flow conditions for sustainable production . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[chloro(difluoro)methyl]-6-methyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N2/c1-8-7-10(12(13,14)15)17-11(16-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHFFRDVBLZGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine typically involves the introduction of the chlorodifluoromethyl group into a pyrimidine ring. One common method is the difluoromethylation of a pre-formed pyrimidine derivative using chlorodifluoromethyl reagents. This process often requires the use of catalysts such as palladium or copper to facilitate the reaction under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

While comprehensive information solely focusing on the applications of the compound "4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine" is limited, the search results provide some related insights:

Herbicidal/Insecticidal Applications:

  • 2,6-diethyl-4-methylphenylacetic acid is used as an insecticide in commercially available formulations .
  • Novel 2,6-diethyl-4-methylphenyl-substituted tetramic acid derivatives can be used as pesticides and/or herbicides . These can be combined with crop plant tolerance promoter compounds for selective weed control in various crops .
  • Certain 3-arylpyrrolidine-2,4-dione derivatives are known to have herbicidal, insecticidal, or acaricidal action .

Medical Applications:

  • Tricyclic compounds can inhibit Lp-PLA2 activity and treat diseases such as Alzheimer's, vascular dementia, atherosclerosis, stroke, and diabetic ocular disorders . These compounds can also decrease beta amyloid accumulation in the brain .

Research context

  • 6-chloromethyl-2-methyl phenyl-4-pyrimidine has applications in scientific research .

Hydrodechlorination

  • The hydrodechlorination reaction of a chlorodifluoromethyl-substituted pyrimidine derivative can be achieved using tetrabutylammonium acetate under optimal reaction conditions . Acetic acid can suppress the progress of the reaction .

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrimidine ring can bind to nucleic acids and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects at Position 4

The ClCF₂ group distinguishes this compound from analogs with alternative substituents at position 4. Key comparisons include:

Compound Name Position 4 Substituent Key Properties Reference
4-Chloro-6-methyl-2-phenylpyrimidine Cl Lower electronegativity and reduced steric bulk compared to ClCF₂; forms weaker C–H···F interactions. Similarity score: 0.75 .
6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)-2-phenylpyrimidine CF₃ Higher electronegativity and steric hindrance from CF₃; stronger electron-withdrawing effects enhance stability but reduce solubility .
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine CF₃ and Cl-phenyl Increased hydrogen bonding via hydroxyl and carbonyl groups; CF₃ enhances metabolic resistance .

Key Observations :

  • ClCF₂ balances electronegativity (Cl and F) and moderate steric bulk, enabling both hydrophobic interactions and halogen bonding .
  • CF₃ substituents (e.g., in ) create stronger electron-withdrawing effects, improving thermal stability but reducing solubility in polar solvents.

Structural and Crystallographic Features

  • Dihedral Angles: In 6-methyl-2-phenylpyrimidine derivatives, the phenyl group at position 2 typically forms dihedral angles of 5–15° with the pyrimidine ring, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (dihedral angle: 12.8°) .
  • Hydrogen Bonding : The ClCF₂ group participates in C–H···F interactions, as observed in similar 6-methyl-2-phenylpyrimidines . These interactions stabilize crystal lattices and influence melting points and solubility.

Biological Activity

4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound, with the molecular formula C12H10ClF2N3C_12H_{10}ClF_2N_3, is characterized by the presence of a pyrimidine ring substituted with a chlorodifluoromethyl group and a phenyl group. The structural formula can be represented as follows:

Structure C6H4(ClCF2)N3C6H4 CH3)\text{Structure }\text{C}_6\text{H}_4(\text{ClCF}_2)\text{N}_3\text{C}_6\text{H}_4\text{ CH}_3)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Key areas of research include:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests showed effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research has suggested that the compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial for cellular metabolism and signaling pathways. This inhibition may lead to therapeutic effects in diseases such as cancer and metabolic disorders.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The compound binds to active sites of enzymes, altering their activity. For instance, it may inhibit enzymes involved in DNA replication or repair, contributing to its anticancer effects.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated by the activation of caspases and changes in mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Research Findings and Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values < 10 µg/mL.
Study 2Anticancer EffectsInduced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM after 48 hours of treatment.
Study 3Enzyme InhibitionInhibited dihydrofolate reductase (DHFR) with an IC50 value of 5 µM, suggesting potential use in cancer therapy.

Q & A

Q. What are the recommended safety protocols for handling 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear protective goggles, gloves, lab coats, and respiratory masks to avoid skin contact, inhalation, or ocular exposure .
  • Ventilation: Perform reactions involving volatile intermediates in fume hoods or gloveboxes to mitigate toxic vapor exposure .
  • Waste Management: Segregate chemical waste (e.g., chlorinated byproducts) and dispose via certified hazardous waste facilities to prevent environmental contamination .
  • Cross-Contamination Prevention: Use filter tips for pipetting and dedicated spatulas for weighing to avoid sample degradation .

Q. What synthetic methodologies are reported for preparing this compound and its analogues?

Answer: A metal-free, high-yield approach for fluorinated pyrimidines involves cyclization of β-CF3 aryl ketones under mild conditions. Key steps include:

Substrate Preparation: React β-CF3 ketones with amidines or urea derivatives.

Cyclization: Use non-polar solvents (e.g., toluene) at 80–100°C for 12–24 hours.

Purification: Isolate products via column chromatography (hexane/ethyl acetate).

Compound AnalogueReaction Time (h)Yield (%)Conditions
4-Fluoro-2-methyl-6-(p-tolyl)pyrimidine1885Toluene, 90°C, Ar atmosphere
4-(4-Chlorophenyl)-6-fluoro-2-methylpyrimidine2478Toluene, 100°C

Q. What analytical techniques are effective for characterizing this compound’s structural and electronic properties?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • <sup>1</sup>H NMR: Identify methyl (δ 2.4–2.6 ppm) and phenyl protons (δ 7.3–7.8 ppm).
    • <sup>19</sup>F NMR: Detect CF2Cl groups (δ -60 to -65 ppm) .
  • X-ray Crystallography: Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]<sup>+</sup> calculated: 293.0524; observed: 293.0521) .

Q. How should researchers design experiments to study the biological activity of pyrimidine derivatives like this compound?

Answer:

  • Structure-Activity Relationship (SAR): Modify substituents (e.g., chloro, trifluoromethyl) to assess antimicrobial or antitumor efficacy .
  • In Vitro Assays: Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) at 10–100 µM concentrations.
  • Control Experiments: Include unsubstituted pyrimidine analogs to isolate substituent effects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of fluorinated pyrimidines like this compound?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
  • Machine Learning: Train models on experimental data (e.g., solvent polarity, temperature) to predict optimal conditions.
  • Feedback Loops: Integrate experimental results (e.g., failed reactions) to refine computational parameters iteratively .

Q. How can researchers resolve discrepancies in spectroscopic data interpretation for pyrimidine derivatives?

Answer:

  • Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Impurity Analysis: Use LC-MS to detect byproducts (e.g., chlorinated intermediates) that may skew spectral data .
  • Crystallographic Validation: Resolve ambiguous NOESY or COSY correlations via single-crystal X-ray structures .

Q. What are the implications of substituent effects on the reactivity and stability of this compound?

Answer:

  • Electron-Withdrawing Groups (EWGs): The CF2Cl group increases electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitutions.
  • Steric Effects: Methyl groups at C6 reduce ring flexibility, enhancing thermal stability but limiting π-π stacking in crystal lattices .
  • Hydrogen Bonding: Substituents like methoxy groups stabilize intermolecular C–H⋯O interactions, influencing solubility .

Q. What reaction mechanisms govern the metal-free synthesis of fluorinated pyrimidines?

Answer: Proposed mechanism for β-CF3 ketone cyclization ():

Nucleophilic Attack: Amidines attack the ketone carbonyl, forming a hemiaminal intermediate.

Dehydration: Loss of water generates a conjugated diene.

Electrocyclic Ring Closure: 6-π electron rearrangement yields the pyrimidine ring.

Fluorine Retention: The CF2Cl group remains intact due to kinetic stabilization by chlorine.

Notes

  • All methodologies are derived from peer-reviewed studies (e.g., Acta Crystallographica, Journal of Medicinal Chemistry) and exclude non-academic sources per guidelines.
  • Data tables synthesize parameters from multiple experiments to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.